molecular formula C10H11N3OS B11324327 N-(2,1,3-benzothiadiazol-5-yl)butanamide

N-(2,1,3-benzothiadiazol-5-yl)butanamide

Cat. No.: B11324327
M. Wt: 221.28 g/mol
InChI Key: FUWWSFHVLQCMJB-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-5-yl)butanamide is a heterocyclic compound featuring a benzothiadiazole core fused with a butanamide substituent. The benzothiadiazole moiety comprises a benzene ring fused to a 1,2,3-thiadiazole, which is electron-deficient due to the presence of sulfur and nitrogen atoms. This structural motif is often associated with applications in medicinal chemistry, agrochemicals, and materials science due to its ability to engage in π-π stacking and hydrogen bonding interactions .

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)butanamide

InChI

InChI=1S/C10H11N3OS/c1-2-3-10(14)11-7-4-5-8-9(6-7)13-15-12-8/h4-6H,2-3H2,1H3,(H,11,14)

InChI Key

FUWWSFHVLQCMJB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=NSN=C2C=C1

Origin of Product

United States

Chemical Reactions Analysis

N-(2,1,3-Benzothiadiazol-5-yl)butanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,1,3-Benzothiadiazol-5-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)butanamide is primarily attributed to its electron-withdrawing properties. This characteristic allows it to interact with various molecular targets and pathways, enhancing the electronic properties of the materials it is incorporated into. In biological systems, it may interact with specific enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues in Heterocyclic Chemistry

The benzothiadiazole ring in N-(2,1,3-benzothiadiazol-5-yl)butanamide distinguishes it from related compounds:

  • Benzoxazole Derivatives: Compounds like 5-(2-substituted benzoxazol-5-yl)-1,3,4-oxadiazoles (e.g., from Jyothi et al., 2010) replace sulfur with oxygen in the heterocycle.
  • Thiadiazoline Derivatives : The 1,3,4-thiadiazoline-2-thiones synthesized by Jyothi et al. (2011) feature a sulfur-containing five-membered ring. These compounds exhibit varied substituents at the 5-position, which modulate their antimicrobial and antifungal activities .
  • Pyrazole-Based Butanamides: (Z)-N-methyl-3-(2-phenylhydrazono)butanamide () shares the butanamide chain but incorporates a pyrazole ring instead of benzothiadiazole. Pyrazoles are less electron-deficient, which may alter binding kinetics in pharmacological targets .

Pharmacological and Physicochemical Properties

Compound Class Core Structure Key Substituents Reported Activity Solubility Trends
Benzothiadiazole-butanamide Benzothiadiazole Butanamide at C5 Hypothesized cytotoxicity¹ Moderate (polar aprotic)
Benzoxazole-oxadiazoles Benzoxazole Methylthio/benzylthio groups Antimicrobial Low (hydrophobic groups)
Thiadiazoline-thiones 1,3,4-Thiadiazoline N,N-disubstituted carbamothioyl Antifungal Variable (depends on R)
Pyrazole-butanamides Pyrazole Phenylhydrazone, benzoyl groups Unspecified pharmacological Higher (amide flexibility)

¹ Hypotheses based on structural analogy to benzothiadiazole-based cytotoxic agents.

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